molecular formula C13H16N2O3 B13993163 1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone CAS No. 30742-64-4

1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone

Cat. No.: B13993163
CAS No.: 30742-64-4
M. Wt: 248.28 g/mol
InChI Key: LTISRGFPIRUMBT-UHFFFAOYSA-N
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Description

1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone is a chemical compound that features a piperidine ring, a nitro group, and a phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone typically involves the nitration of a piperidine-substituted phenyl ethanone. The process begins with the preparation of the piperidine derivative, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Hydrogenation: The compound can undergo hydrogenation to reduce the nitro group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Hydrogenation: Hydrogen gas, metal catalyst (e.g., palladium on carbon).

Major Products Formed:

    Reduction of Nitro Group: 1-[5-Amino-2-(1-piperidinyl)phenyl]ethanone.

    Substitution Reactions: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

  • 1-[5-Nitro-2-(1-piperidinyl)phenyl]-2-propanone
  • 1-[5-Nitro-2-(1-piperidinyl)phenyl]-3-butanone
  • 1-[5-Nitro-2-(1-piperidinyl)phenyl]-4-pentanone

Uniqueness: 1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and piperidine ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.

Properties

CAS No.

30742-64-4

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-(5-nitro-2-piperidin-1-ylphenyl)ethanone

InChI

InChI=1S/C13H16N2O3/c1-10(16)12-9-11(15(17)18)5-6-13(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

LTISRGFPIRUMBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

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